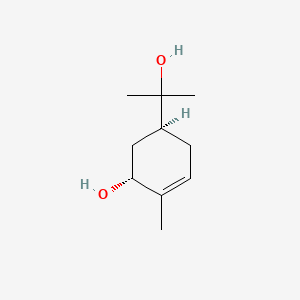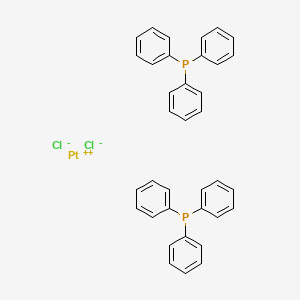
cis-Bis(triphenylphosphine)platinum(II) chloride
Vue d'ensemble
Description
cis-Bis(triphenylphosphine)platinum(II) chloride: is a coordination complex with the chemical formula PtCl₂[P(C₆H₅)₃]₂ . It is a white crystalline powder that is primarily used as a reagent in the synthesis of other platinum compounds. The compound is known for its square planar geometry around the central platinum atom, which is coordinated by two chloride ions and two triphenylphosphine ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The cis isomer of bis(triphenylphosphine)platinum(II) chloride is typically prepared by heating solutions of platinum(II) chlorides with triphenylphosphine. One common method involves starting from potassium tetrachloroplatinate:
K2PtCl4+2PPh3→cis-Pt(PPh3)2Cl2+2KCl
In this reaction, potassium tetrachloroplatinate reacts with triphenylphosphine to form the cis isomer of bis(triphenylphosphine)platinum(II) chloride and potassium chloride as a byproduct .
Industrial Production Methods: Industrial production methods for cis-bis(triphenylphosphine)platinum(II) chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Bis(triphenylphosphine)platinum(II) chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, changing its oxidation state and coordination environment.
Photoisomerization: The compound can undergo photoisomerization, where the cis isomer converts to the trans isomer under the influence of light.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and halides. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce oxidation or reduction, respectively.
Photoisomerization: This reaction requires exposure to light, typically ultraviolet light, to induce the isomerization process.
Major Products Formed:
Substitution Reactions: The major products are new platinum complexes with different ligands replacing the chloride ions.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the platinum center.
Photoisomerization: The major product is the trans isomer of bis(triphenylphosphine)platinum(II) chloride.
Applications De Recherche Scientifique
cis-Bis(triphenylphosphine)platinum(II) chloride has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in cancer therapy, given the known anticancer properties of platinum-based compounds.
Mécanisme D'action
The mechanism of action of cis-bis(triphenylphosphine)platinum(II) chloride involves its ability to coordinate with other molecules through its platinum center. The platinum atom can form coordination bonds with various ligands, allowing it to participate in a wide range of chemical reactions. The compound’s square planar geometry and the strong trans effect of the triphenylphosphine ligands play a crucial role in its reactivity and stability .
Comparaison Avec Des Composés Similaires
trans-Bis(triphenylphosphine)platinum(II) chloride: This isomer has a different spatial arrangement of ligands, leading to different chemical properties and reactivity.
Bis(triphenylphosphine)palladium(II) chloride: A similar compound with palladium instead of platinum, used in similar catalytic applications.
Bis(triphenylphosphine)nickel(II) chloride: Another similar compound with nickel, also used in catalysis.
Uniqueness: cis-Bis(triphenylphosphine)platinum(II) chloride is unique due to its specific geometric configuration and the strong trans effect of the triphenylphosphine ligands. This configuration makes it particularly effective as a reagent and catalyst in various chemical reactions, distinguishing it from its trans isomer and other metal phosphine complexes .
Propriétés
IUPAC Name |
platinum(2+);triphenylphosphane;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals. | |
| Record name | Bis(triphenylphosphine)platinum chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10199-34-5, 15604-36-1 | |
| Record name | Dichlorobis(triphenylphosphine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenylphosphine)platinum chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



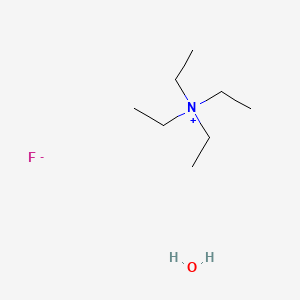
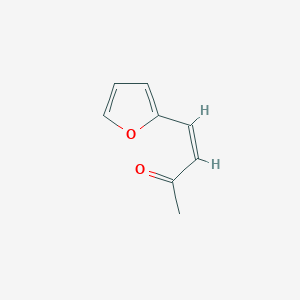

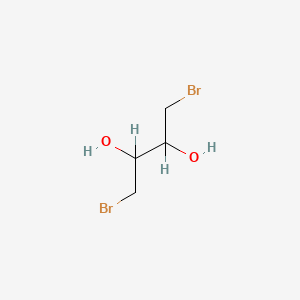
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7799551.png)
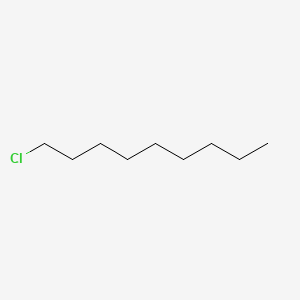

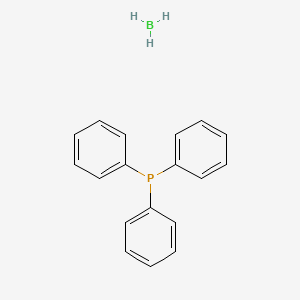
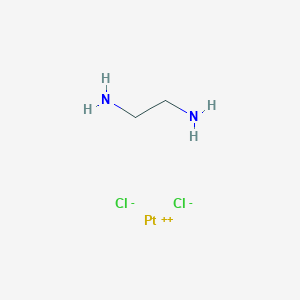

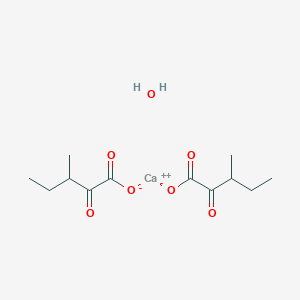
![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)
